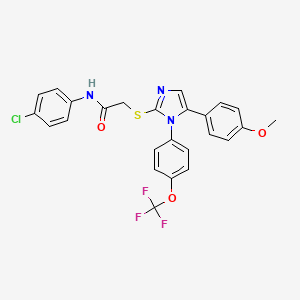
4-Ethoxy-3-fluor-N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydrochinolin-7-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H25FN2O4S and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Antikrebs-Eigenschaften EFMP wurde auf sein Potenzial als Antikrebsmittel untersucht. Forscher haben seine Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und die Induktion von Apoptose untersucht. Mechanistische Studien legen nahe, dass EFMP in den Zellzyklus eingreifen und die Angiogenese hemmen kann, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
- Neuroprotektion und neurodegenerative Erkrankungen Studien haben die neuroprotektiven Eigenschaften von EFMP untersucht. Es zeigt vielversprechende Ergebnisse beim Schutz von Neuronen vor oxidativem Stress, Entzündungen und Exzitotoxizität. Forscher haben sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit untersucht.
- Entzündungshemmende Aktivität EFMP zeigt entzündungshemmende Wirkungen durch die Modulation von Zytokinen und die Hemmung entzündungsfördernder Signalwege. Es wurde in Tiermodellen von entzündlichen Erkrankungen, einschließlich rheumatoider Arthritis und Kolitis, untersucht. Seine Fähigkeit, proinflammatorische Mediatoren zu unterdrücken, macht es zu einem interessanten Ziel für die Medikamentenentwicklung.
- Kardiovaskuläre Anwendungen EFMP wurde auf seine kardiovaskulären Wirkungen untersucht. Es kann vasodilatorische Eigenschaften haben und könnte bei der Behandlung von Bluthochdruck hilfreich sein. Darüber hinaus legen Studien nahe, dass EFMP möglicherweise vor Ischämie-Reperfusionsschäden am Herzen schützen könnte.
- Forscher haben die antibakterielle Aktivität von EFMP gegen verschiedene Krankheitserreger untersucht. Es zeigt hemmende Wirkungen gegen sowohl grampositive als auch gramnegative Bakterien. Weitere Studien sind erforderlich, um seinen Wirkmechanismus und seine potenziellen klinischen Anwendungen zu verstehen .
- Analgetische und antinozizeptive Wirkungen EFMP wurde auf seine Fähigkeit zur Reduzierung von Schmerzen und Nozizeption untersucht. Tierstudien zeigen, dass es möglicherweise über Opioidrezeptoren wirkt und die Schmerzsignalwege hemmt. Sein Potenzial als Analgetikum bedarf weiterer Untersuchungen.
Antibakterielles Potenzial
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-3-27-20-9-8-17(14-18(20)21)28(24,25)22-16-7-6-15-5-4-10-23(11-12-26-2)19(15)13-16/h6-9,13-14,22H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHEJFUMVCNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
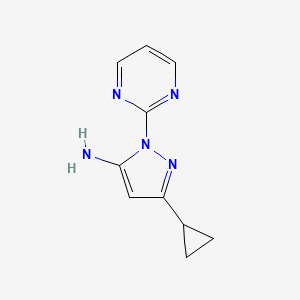
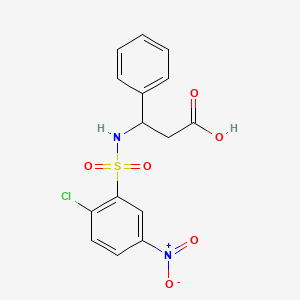
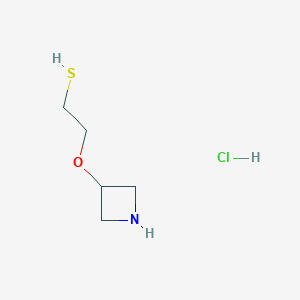
![3-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2512364.png)
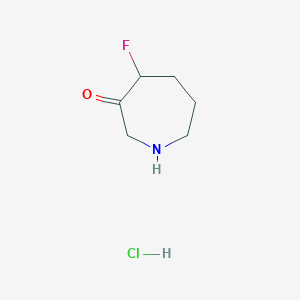


![2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2512368.png)
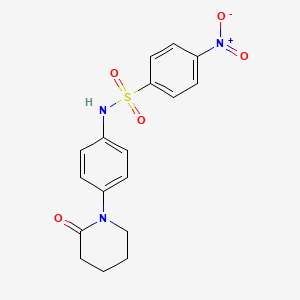
![Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2512371.png)

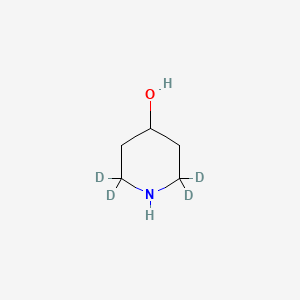
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)
